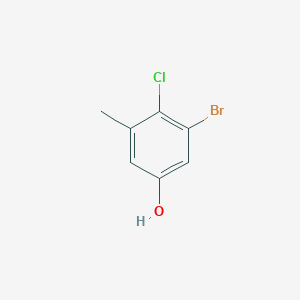

3-Bromo-4-chloro-5-methylphenol

Description

Development of Computational Models for Chemical Reactivity and Transformation Prediction

The prediction of chemical reactivity and transformation pathways for halogenated phenols relies on various computational models that correlate molecular structure with specific endpoints. These models are essential for understanding how compounds like 3-Bromo-4-chloro-5-methylphenol might behave and degrade in the environment.

Commonly employed modeling techniques include:

Multiple Linear Regression (MLR): This is one of the more straightforward methods used to establish a linear relationship between a set of molecular descriptors (as independent variables) and the activity or property of interest (the dependent variable). researchgate.net While easy to interpret, MLR assumes a linear relationship which may not always capture the complexity of biological and chemical interactions.

Non-linear Regression Models: To address the limitations of linearity, non-linear models are often used. These can capture more complex relationships between structure and activity.

Machine Learning Techniques: More advanced methods are increasingly applied to develop robust QSAR models. tandfonline.com These include:

Support Vector Machines (SVM): SVMs are powerful for both regression and classification tasks. In QSAR studies on halogenated phenols, SVM has been used to model acute toxicity, demonstrating high predictive power. researchgate.netresearchgate.net

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. They are capable of modeling highly complex and non-linear relationships and have been shown to be effective in predicting the toxicity of halogenated phenols. tandfonline.com

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. researchgate.nettsijournals.com For halogenated phenols, DFT calculations are employed to determine optimized molecular geometries and to compute quantum chemical descriptors that are fundamental to reactivity, such as the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov These calculations provide insights into reaction mechanisms, such as oxidation and degradation pathways, which are critical for predicting environmental transformation. dominican.eduresearchgate.net For instance, DFT studies on chlorophenols have been used to analyze their stability, acidity, and the energetics of their degradation reactions. researchgate.netdominican.edu

These computational models are foundational for predicting how a molecule like this compound will interact with its environment, including its potential for degradation through processes like oxidation. osti.govacs.org

Calculation and Selection of Molecular Descriptors Relevant to Structure-Reactivity Relationships

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. elsevierpure.com For halogenated phenols, descriptors are chosen to quantify the physicochemical properties that govern their reactivity and toxicity. These descriptors can be broadly categorized:

Physicochemical Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor that models the transport and bioavailability of a compound. It is frequently used in QSARs for phenols to predict their toxicity to aquatic organisms like Tetrahymena pyriformis. nih.govnih.gov

Quantum Chemical Descriptors: Calculated using methods like DFT, these descriptors quantify the electronic properties of a molecule. researchgate.net They are vital for modeling chemical reactivity.

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons and its electrophilicity. nih.gov

Energy Gap (E_HOMO - E_LUMO): An indicator of molecular stability and reactivity. researchgate.net

Dipole Moment (μ): Measures the polarity of the molecule. researchgate.net

Atomic Net Charges: Describes the electron distribution across the molecule. nih.gov

Topological and Constitutional Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight and various connectivity indices. nih.gov

The table below lists key molecular descriptors that are frequently calculated and selected in QSAR studies of halogenated phenols to predict their reactivity and toxicity.

| Descriptor Category | Descriptor Name | Symbol | Significance in Halogenated Phenol (B47542) QSAR |

| Physicochemical | Octanol-Water Partition Coefficient | logP | Models hydrophobicity and transport across biological membranes. nih.gov |

| Quantum Chemical | Energy of Highest Occupied Molecular Orbital | E_HOMO | Relates to the molecule's potential as an electron donor. researchgate.net |

| Quantum Chemical | Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Relates to electrophilicity and susceptibility to nucleophilic attack. nih.gov |

| Quantum Chemical | Energy Gap | E_gap | Indicates chemical reactivity and stability. researchgate.net |

| Quantum Chemical | Dipole Moment | μ | Describes the polarity and potential for dipole-dipole interactions. researchgate.net |

| Quantum Chemical | Sum of Halogen Electric Charges | q(X) | Quantifies the electronic effect of halogen substituents. researchgate.net |

| Electronic | Acid Dissociation Constant | pKa | Determines the ionization state at a given pH, affecting bioavailability and reactivity. nih.gov |

| Thermodynamic | Standard Entropy | S(θ) | Used in models to correlate with toxic effects. nih.gov |

This table is interactive. Click on the headers to sort the data.

Methodologies for Feature Selection and Model Validation in QSAR Studies

Developing a reliable QSAR model requires a rigorous process of selecting the most relevant descriptors (feature selection) and validating the model's predictive performance. nih.gov

Feature Selection: Given that thousands of molecular descriptors can be calculated for a single molecule, feature selection is a critical step to avoid overfitting and to create simpler, more interpretable models. elsevierpure.comresearchgate.net Common methodologies include:

Stepwise Regression: Involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. nih.gov

Genetic Algorithms (GA): A search technique inspired by natural evolution, GA can explore vast combinations of descriptors to find an optimal subset for building a robust model. nih.gov

Other Machine Learning Approaches: Techniques like Ant Colony Optimization and Particle Swarm Optimization are also used to identify the most relevant features from a large pool of descriptors. elsevierpure.com

Model Validation: Validation is essential to ensure that a QSAR model is robust, stable, and has strong predictive power for new, untested compounds. basicmedicalkey.com Validation is typically performed using both internal and external methods:

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. basicmedicalkey.com

Cross-Validation: The most common technique is Leave-One-Out Cross-Validation (LOO-CV), where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a key measure of model robustness. researchgate.net K-fold cross-validation, where the data is split into 'k' subsets, is another widely used approach. nih.gov

Y-Randomization: The biological activity values are randomly shuffled to build new QSAR models. A significant drop in the resulting q² and R² values for the scrambled models confirms that the original model is not due to a chance correlation. neovarsity.org

External Validation: This is the most crucial test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an independent "test set" of compounds that were not used in model development. basicmedicalkey.com The predictive power is assessed by the correlation coefficient R²_pred between the observed and predicted values for the test set. researchgate.netresearchgate.net

The Organization for Economic Cooperation and Development (OECD) has established a set of principles for creating valid and acceptable QSAR models for regulatory purposes, which include defining the model's applicability domain to ensure predictions are only made for compounds similar to those it was trained on. aftonchemical.combasicmedicalkey.com

Theoretical Prediction of Physicochemical Parameters Relevant to Environmental Fate

Computational chemistry allows for the in silico prediction of key physicochemical parameters that govern the environmental fate of a chemical like this compound. These parameters are crucial inputs for models that predict environmental distribution, persistence, and bioaccumulation. aftonchemical.com Platforms like the US EPA's EPI Suite™ and other computational tools can estimate these properties.

For this compound, several key parameters can be predicted theoretically. The table below presents predicted values from computational sources.

| Property | Predicted Value | Significance for Environmental Fate |

| Molecular Formula | C₇H₆BrClO | Defines the elemental composition. |

| Molecular Weight | 221.48 g/mol | Influences diffusion and transport rates. |

| Octanol-Water Partition Coefficient (logP) | 3.7 | Indicates a tendency to partition from water into organic matter (e.g., soil, sediment, biota), suggesting potential for bioaccumulation. |

| Water Solubility | 47.9 mg/L | Low solubility suggests it will not readily dissolve in water and may adsorb to solids. |

| Vapor Pressure | 0.00318 mm Hg at 25°C | Low vapor pressure indicates it is not highly volatile and is likely to remain in soil or water rather than partitioning to the atmosphere. |

| Henry's Law Constant | 1.61 x 10⁻⁶ atm-m³/mole at 25°C | A low value further confirms that volatilization from water is not a significant environmental fate process. |

| Acid Dissociation Constant (pKa) | 7.96 | As a phenol, it is a weak acid. At environmental pH (typically 6-9), a significant fraction may exist as the phenolate (B1203915) anion, which has different solubility, mobility, and reactivity compared to the neutral form. nih.gov |

Data sourced from computational predictions, primarily from the PubChem database nih.gov and similar predictive software. These are estimated values and may differ from experimental measurements.

These predicted parameters collectively suggest that this compound is likely to be persistent in soil and sediment, with a potential for bioaccumulation. Its low volatility means atmospheric transport is unlikely to be a major distribution pathway.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClO |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

3-bromo-4-chloro-5-methylphenol |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |

InChI Key |

SKPZXRNYOIHFQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Elucidation of 3 Bromo 4 Chloro 5 Methylphenol

Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In 3-bromo-4-chloro-5-methylphenol, the presence of two halogen atoms might suggest a propensity for such reactions. However, the hydroxyl group's electron-donating nature counteracts the electron-withdrawing effects of the halogens, making the aromatic ring less susceptible to nucleophilic attack compared to rings with strongly deactivating groups like nitro groups. pressbooks.publibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine or chlorine), forming a negatively charged intermediate. libretexts.org The aromaticity of the ring is temporarily lost but is restored upon the departure of the leaving group. libretexts.org The relative reactivity of the halogens in SNAr reactions often follows the trend F > Cl > Br > I, as fluorine's high electronegativity is most effective at stabilizing the intermediate. masterorganicchemistry.com Therefore, the chlorine atom in this compound would be expected to be more reactive towards nucleophilic substitution than the bromine atom, assuming other factors are equal.

It is important to note that SNAr reactions are generally less common for phenols unless there are strong electron-withdrawing groups present on the ring. chemistrysteps.com The hydroxyl group itself can be deprotonated to form a phenoxide ion, which is even more electron-rich and thus less reactive towards nucleophiles. However, under specific conditions, such as high temperatures and pressures, or with highly reactive nucleophiles, substitution may occur. chemistrysteps.com

Electrophilic Aromatic Substitution on the Phenolic Ring System

The hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, making phenols highly reactive substrates. byjus.compressbooks.pub It directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comunizin.org In this compound, the positions ortho and para to the hydroxyl group are already substituted. However, the positions ortho to the methyl group and meta to the halogens are available for electrophilic attack.

Given these competing influences, predicting the exact site of electrophilic attack can be complex. The powerful activating effect of the hydroxyl group is often the dominant factor. libretexts.org However, the steric hindrance from the existing substituents, particularly the methyl group, can also play a significant role in favoring substitution at less crowded positions. researchgate.netyoutube.com For instance, in halogenation reactions, phenols are so reactive that they can be poly-substituted even without a Lewis acid catalyst. chemistrysteps.comquora.com

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -Br | Weakly Deactivating | Ortho, Para |

| -Cl | Weakly Deactivating | Ortho, Para |

Redox Chemistry of the Phenolic Hydroxyl Group and Aromatic Ring

Phenols can be oxidized to form quinones, which are dicarbonyl compounds. pressbooks.publibretexts.org This transformation is a key aspect of their redox chemistry. The oxidation of this compound would likely lead to the formation of a substituted benzoquinone. The presence of substituents on the aromatic ring can influence the ease of oxidation and the stability of the resulting quinone. nih.gov

The oxidation process typically involves the removal of two hydrogen atoms from the phenol (B47542), one from the hydroxyl group and one from the aromatic ring at the para position. libretexts.org This results in the formation of a para-benzoquinone. libretexts.org If the para position is blocked, as it is in this compound, oxidation can still occur to form an ortho-quinone, provided there is an available ortho position. youtube.com The oxidation of phenols can be achieved using various oxidizing agents, such as chromic acid or Fremy's salt. pressbooks.publibretexts.org The resulting quinones are themselves redox-active and can be readily reduced back to the corresponding hydroquinones. pressbooks.pub

The presence of electron-withdrawing groups, such as the halogens in this compound, can increase the oxidative properties of the resulting quinone. researchgate.net The steric hindrance from the methyl group might also influence the reaction pathway. researchgate.net

The halogen atoms on the aromatic ring of this compound can be removed through reductive processes, a reaction known as hydrodehalogenation. This is a significant reaction pathway for the detoxification of halogenated organic compounds. acs.orgmdpi.com Catalytic hydrodechlorination, often employing palladium-based catalysts, is a common method for removing chlorine atoms from aromatic rings. acs.orgmdpi.comrsc.org

The mechanism of catalytic hydrodehalogenation typically involves the adsorption of the halogenated phenol onto the catalyst surface, followed by the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. acs.org The reactivity of the halogens in this process generally follows the order I > Br > Cl > F. Therefore, the bromine atom in this compound would be expected to be more readily removed than the chlorine atom. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen source, can be optimized to achieve selective dehalogenation. iaea.orgrsc.org

Exploration of Specific Reactivity Profiles Induced by Halogen and Methyl Substituents

The combination of halogen and methyl substituents on the phenolic ring of this compound leads to a unique reactivity profile. The interplay of electronic and steric effects governs the compound's behavior in various chemical transformations. researchgate.net

The steric effects arise from the physical bulk of the substituents, which can hinder the approach of reagents to certain positions on the ring. researchgate.netyoutube.com The methyl group, in particular, can sterically block the adjacent ortho positions, influencing the regioselectivity of substitution reactions. youtube.com For example, in electrophilic aromatic substitution, attack at a sterically hindered position may be disfavored, even if it is electronically activated. youtube.com The balance between electronic activation and steric hindrance is a key factor in determining the final product distribution.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The predicted ¹H NMR spectrum of 3-Bromo-4-chloro-5-methylphenol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the benzene (B151609) ring. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. The two aromatic protons are expected to appear as distinct signals due to their different chemical environments. The methyl protons will likely appear as a singlet.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.0 - 7.5 | Doublet |

| Ar-H | 7.0 - 7.5 | Doublet |

| -CH₃ | ~2.3 | Singlet |

| -OH | Variable | Singlet |

Note: The predicted chemical shifts for the aromatic protons are in a general range and their specific values and coupling constants would provide more detailed structural information.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (bromo, chloro, methyl, and hydroxyl groups). The carbon atom bearing the hydroxyl group is expected to be the most deshielded among the aromatic carbons, while the methyl carbon will appear at a much lower chemical shift.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 155 |

| C-Br | 110 - 115 |

| C-Cl | 125 - 130 |

| C-CH₃ | 135 - 140 |

| C-H | 120 - 125 |

| C-H | 115 - 120 |

| -CH₃ | 20 - 25 |

Note: These are predicted chemical shift ranges and actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon signals in the aromatic region and for the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the substitution pattern on the aromatic ring. For instance, correlations from the methyl protons to the adjacent aromatic carbons (C-4 and C-6) and the carbon bearing the methyl group (C-5) would be expected. Similarly, correlations from the aromatic protons to neighboring carbons would further confirm the positions of the bromo and chloro substituents.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, C-Br, and C-Cl bonds. The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be slightly below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) will be in the 1200-1300 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.

Predicted FT-IR Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (phenol) | 1200 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to give a strong signal in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also often well-defined in Raman spectra.

Predicted Raman Data

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic Ring | ~1000 | Ring Breathing |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-Br | 500 - 600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Electronic Absorption Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a powerful tool for probing the electronic transitions within a molecule. The absorption of photons excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure.

For an aromatic compound like this compound, a UV-Vis spectrum would be expected to display characteristic absorption bands arising from π → π* transitions within the benzene ring. The hydroxyl (-OH), methyl (-CH₃), bromine (-Br), and chlorine (-Cl) substituents on the phenyl ring would influence the position and intensity of these absorption maxima (λmax). The hydroxyl group, being an activating group, would likely cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The halogen and methyl groups would further modulate these electronic transitions. The resulting spectrum provides a fingerprint of the compound's electronic structure.

Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Ethanol | ~280-290 | ~2000-3000 | π → π* |

Note: This table is hypothetical and illustrates the type of data obtained from a UV-Vis experiment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₆BrClO), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region would exhibit a characteristic isotopic pattern. The principle fragmentation is often the loss of a halogen atom. miamioh.edu Other common fragmentation pathways for phenols include the loss of CO and formyl radicals.

Expected Fragmentation Pattern for this compound

| m/z Value | Ion | Possible Loss |

|---|---|---|

| 220/222/224 | [C₇H₆BrClO]⁺ | Molecular Ion (M⁺) |

| 141/143 | [M-Br]⁺ | Loss of Bromine radical |

| 185/187 | [M-Cl]⁺ | Loss of Chlorine radical |

| 126 | [M-Br-CH₃]⁺ | Loss of Bromine and Methyl radical |

Note: This table is a hypothetical representation based on general fragmentation principles for halogenated phenols.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

To conduct a single-crystal X-ray diffraction study, a high-quality, single crystal of this compound would be required. This crystal would be mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a collection of reflections whose intensities and positions are used to calculate the electron density map of the crystal, and from this, the atomic positions can be determined. This would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of the crystal packing and the network of intermolecular interactions. For this compound, the hydroxyl group would be expected to participate in hydrogen bonding, a key interaction that would likely dominate the crystal packing. Other intermolecular forces, such as halogen bonding (involving the bromine and chlorine atoms) and π-π stacking interactions between the aromatic rings, would also play a crucial role in defining the supramolecular architecture of the solid state.

Surface-Sensitive Spectroscopic Techniques for Adsorption and Interaction Studies

Surface-sensitive spectroscopic techniques are employed to analyze the elemental composition and chemical state of the atoms at the surface of a material. These methods are particularly useful for studying how a molecule like this compound might adsorb onto or interact with a substrate.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to determine the elemental composition of the surface and the chemical environment of the detected elements. For this compound, XPS would show peaks corresponding to carbon, oxygen, bromine, and chlorine. High-resolution scans of these peaks could provide information about the chemical bonding.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM provides high-resolution images of the surface morphology. nih.gov When coupled with EDS, it allows for elemental analysis of specific points or areas on the surface. nih.gov If this compound were, for example, coated on a surface, SEM would reveal the uniformity and texture of the coating, while EDS would confirm the presence and distribution of bromine and chlorine across the analyzed area. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. These calculations are used to determine the optimal three-dimensional arrangement of atoms and to understand the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) is a predominant computational method valued for its balance of accuracy and efficiency. It is frequently used to determine the most stable geometric structure of a molecule by optimizing its geometry to a minimum energy state. For this process, a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), are commonly employed to approximate the complex interactions between electrons. researchgate.netnih.govresearchgate.net

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman vibrational spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled by a specific factor to correct for systematic errors arising from the theoretical model's approximations and to achieve better agreement with experimental data. ijrte.org For instance, in a study on 3-chloro-5-methoxyphenol, a scaling factor of 0.9613 was used for the B3LYP method. ijrte.org The stretching and bending vibrations of the C-Cl bond in related molecules are typically observed in the low wavenumber region of the spectrum, with stretching vibrations appearing in the 760-505 cm⁻¹ range. researchgate.net

Table 1: Illustrative DFT-Calculated Vibrational Wavenumbers and Assignments for a Related Compound (4-chloro-3-methylphenol) This table presents data for a structurally similar compound to demonstrate the output of DFT calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Assignment |

|---|---|---|

| O-H Stretch | ~3500-3600 | Stretching of the hydroxyl group bond. |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| C-H Stretch (Methyl) | ~2950-3050 | Asymmetric and symmetric stretching of the methyl group C-H bonds. researchgate.net |

| C-C Stretch (Ring) | ~1440-1600 | Stretching vibrations within the aromatic ring. researchgate.net |

| O-H In-plane Bend | ~1150-1250 | Bending of the hydroxyl group within the plane of the ring. ijrte.org |

| C-Cl Stretch | ~550-850 | Stretching of the carbon-chlorine bond. ijrte.org |

Ab initio methods, such as the Hartree-Fock (RHF) method, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding than DFT, they provide a rigorous approach to calculating molecular geometry and energy. These methods are used to determine optimized structural parameters, including bond lengths and bond angles, which can then be compared with experimental data if available. researchgate.net The total energy calculated through ab initio methods is a key indicator of the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, whereas the LUMO's energy relates to electron affinity and electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap corresponds to high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net FMO analysis helps in predicting the most likely sites for chemical reactions. nih.govsemanticscholar.org

Table 2: Representative FMO Data from a Theoretical Study on a Substituted Phenol (B47542) Derivative This table provides example values to illustrate the concepts of FMO analysis.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.0 to -2.0 | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A larger gap implies higher stability and lower reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where different colors represent varying electrostatic potential values.

Red and Yellow: Indicate regions of high electron density and negative electrostatic potential. These areas, such as those around the oxygen and halogen atoms, are susceptible to attack by electrophiles.

Blue: Indicates regions of low electron density and positive electrostatic potential. These areas, typically around acidic hydrogen atoms like the one in the hydroxyl group, are prone to attack by nucleophiles. researchgate.net

By analyzing the MEP surface of 3-bromo-4-chloro-5-methylphenol, one can predict how it will interact with other reagents, which is fundamental to understanding its reaction mechanisms and intermolecular interactions. ijrte.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)

Computational chemistry excels at predicting various spectroscopic parameters. As discussed previously, vibrational wavenumbers for IR and Raman spectroscopy are a direct output of DFT frequency calculations. researchgate.netresearchgate.net

In addition, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within the DFT framework. researchgate.net These theoretical calculations provide valuable support for the interpretation and assignment of complex experimental NMR spectra, helping to confirm the molecular structure. chemicalbook.comchemicalbook.com

Calculations of Electronic Properties and Nonlinear Optical (NLO) Response

The response of a molecule to an external electric field is described by its electronic properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties can be calculated using DFT and are essential for understanding the molecule's dielectric behavior and intermolecular forces.

Nonlinear optical (NLO) properties, particularly the hyperpolarizability (β), are of significant interest for applications in advanced materials, such as those used in optoelectronics and telecommunications. researchgate.net Molecules with large hyperpolarizability values can alter the properties of light and are sought after for NLO devices. Computational methods provide a powerful screening tool to predict the NLO response of new molecules, guiding synthetic efforts toward compounds with desirable optical characteristics. researchgate.netresearchgate.net

Table 3: Key Electronic and NLO Properties Calculated for Representative Aromatic Compounds This table shows examples of properties that can be calculated to assess electronic and NLO behavior.

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order nonlinear optical response. researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

The investigation of a chemical reaction's progress from reactants to products involves mapping its potential energy surface (PES). Key features of the PES include energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states. Reaction pathway modeling aims to identify the lowest energy path connecting these points, known as the intrinsic reaction coordinate (IRC).

For this compound, theoretical studies would likely focus on several key reaction types, including electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, and nucleophilic substitution of the halogen atoms. Computational methods such as Density Functional Theory (DFT) are well-suited for these investigations, providing a good balance between accuracy and computational cost.

Hypothetical Reaction Pathway Analysis:

To illustrate the type of data that would be generated from such a study, consider the electrophilic bromination of a related, simpler phenol. Computational analysis would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (phenol and electrophile), transition state, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the PES. Reactants and products will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Transition State Search: Various algorithms are used to locate the transition state structure connecting the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactant and product, confirming that the located transition state indeed connects the desired species.

Illustrative Data for a Hypothetical Reaction:

The following interactive table presents hypothetical data for the ortho-bromination of a generic substituted phenol, which demonstrates the kind of information that would be sought for this compound.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | C-H bond: 1.09 | N/A |

| Transition State | +15.2 | Breaking C-H bond: 1.25 | -350.i |

| Forming C-Br bond: 2.10 | |||

| Product | -5.8 | C-Br bond: 1.90 | N/A |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Transition State Analysis:

A detailed analysis of the transition state geometry provides crucial information about the reaction mechanism. For instance, in an electrophilic aromatic substitution reaction, the analysis would reveal the extent of bond breaking and bond formation at the transition state, indicating whether it is more "reactant-like" or "product-like" (Hammond's Postulate). The distribution of charge in the transition state can also be analyzed to understand the electronic effects of the substituents on the reaction rate.

While direct computational studies on this compound are lacking, the principles of reaction pathway modeling and transition state analysis provide a clear framework for how such an investigation would be conducted. The results from such studies would be instrumental in predicting the reactivity and regioselectivity of this compound in various chemical transformations. The absence of this specific data highlights a potential area for future research in the field of computational organic chemistry.

Environmental Chemistry Research on Halogenated Phenols: Focus on Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For halogenated phenols like 3-bromo-4-chloro-5-methylphenol, these pathways are primarily driven by light energy (photolysis) and chemical reactions such as oxidation and hydrolysis.

Photolytic degradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical bonds. For halogenated phenols in aqueous environments, UV photolysis can lead to a variety of degradation products. nih.gov The process can occur directly, through the absorption of UV light by the phenol (B47542) molecule itself, or indirectly, through advanced oxidation processes involving hydroxyl radicals generated from the photocatalysis of water. nih.gov

Research on compounds structurally related to this compound demonstrates the complexity of photolytic degradation. For instance, the UV phototransformation of 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has been shown to result in the formation of various by-products, including dihydroxylated dibromobenzene, hydroxy-polybrominated diphenyl ethers (PBDEs), and dihydroxylated polybrominated biphenyls (di-OH-PBBs). nih.gov These transformation products can sometimes be more toxic than the parent compound, highlighting the need for careful assessment of photolytic treatment methods. nih.govnih.gov The efficiency of degradation and the nature of the by-products are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical matrix.

Chemical oxidation is a key abiotic pathway for the degradation of halogenated phenols in water. Advanced Oxidation Processes (AOPs) are widely studied for their effectiveness in breaking down these persistent pollutants. nih.gov These processes generate highly reactive species, most notably the hydroxyl radical (•OH), which can attack the aromatic ring of the phenol, leading to its cleavage and eventual mineralization.

A standardized method using potassium permanganate (B83412) has been developed to assess the oxidative degradation rates of brominated and chlorinated phenols. nih.gov Studies using this method have shown that the reaction rates are influenced by the pKa of the phenol and the substitution pattern of the halogens. nih.gov For example, halogenated bisphenol A compounds exhibit very fast reaction rates with half-lives of mere seconds, while other halogenated phenols degrade more slowly. nih.gov

Hydrolysis, the reaction with water, is another potential degradation pathway, although it is generally slower for stable aromatic compounds like halogenated phenols compared to oxidation or photolysis. The susceptibility of a halogenated phenol to hydrolysis depends on the nature and position of the halogen substituents on the aromatic ring.

Advanced reduction processes (ARPs) have also been explored as an alternative to oxidation. These methods use potent reductants, such as the carbon dioxide radical anion (CO₂•⁻), to dehalogenate and detoxify contaminants. engineering.org.cn This approach has proven effective for halogenated antibiotics, achieving complete elimination and significant dehalogenation, suggesting its potential applicability to other halogenated pollutants like this compound. engineering.org.cn

Bioremediation and Biodegradation Studies of Chlorophenols and Bromophenols

Bioremediation harnesses the metabolic capabilities of microorganisms to break down and detoxify environmental pollutants. This approach is considered a cost-effective and environmentally friendly alternative to physicochemical methods for treating sites contaminated with chlorophenols and bromophenols. researchgate.netnih.gov

Microorganisms have evolved diverse metabolic pathways to utilize halogenated aromatic compounds as sources of carbon and energy. nih.govnih.gov The biodegradation of these compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct mechanisms for each. researchgate.net

Under aerobic conditions, the degradation of mono- and dichlorophenols typically begins with hydroxylation of the aromatic ring to form a chlorocatechol intermediate. researchgate.net This initial step is often the rate-limiting one. The subsequent cleavage of the aromatic ring occurs before the removal of the halogen atoms. researchgate.net In contrast, the degradation of more highly chlorinated phenols often starts with a hydrolytic step that replaces a chlorine atom with a hydroxyl group, followed by further degradation. researchgate.net

Anaerobic biodegradation of halogenated phenols proceeds primarily through reductive dechlorination, a process where a halogen atom is removed and replaced by a hydrogen atom. researchgate.net This initial dechlorination step reduces the toxicity of the compound and makes the resulting phenol more amenable to subsequent anaerobic degradation. frontiersin.org For example, studies with 2,4,6-trichlorophenol (B30397) (TCP) in anaerobic-aerobic sequencing batch reactors have shown that the anaerobic phase is highly effective for dechlorination, converting TCP into more biodegradable intermediates like phenol, which are then mineralized in the subsequent aerobic phase. frontiersin.org

Fungi, such as Penicillium frequentans, have also been shown to metabolize various monohalogenated phenols. The process involves an initial oxidation to the corresponding halocatechol, which is then further degraded, leading to partial dehalogenation and ring cleavage. nih.gov

The table below summarizes findings from various studies on the microbial degradation of halogenated phenols.

| Microorganism/System | Target Compound(s) | Key Findings | Reference(s) |

| Penicillium frequentans | Monohalogenated phenols, 3,4-dichlorophenol | Metabolizes phenols to corresponding halocatechols; further degradation leads to ring cleavage and partial dehalogenation. | nih.gov |

| Pseudomonas putida | 4-chlorophenol (4-CP), Phenol | Cometabolic transformation of 4-CP is enhanced by the presence of phenol as a growth substrate. | researchgate.net |

| Mixed Bacterial Consortia | Chlorophenolic compounds | Packed-bed bioreactors can effectively degrade mixtures of chlorophenols. | researchgate.net |

| Comamonas testosteroni | 4-chlorophenol (4-CP), Phenol | High removal efficiencies for 4-CP achieved through cometabolism with phenol or glucose. | researchgate.net |

| Anaerobic-Aerobic SBR | 2,4,6-trichlorophenol (TCP) | Anaerobic stage effectively dechlorinates TCP to less toxic intermediates, which are then mineralized in the aerobic stage. | frontiersin.org |

| Acinetobacter venetianus ICP1 & Pseudomonas oleovorans ICTN13 | Phenol | In mixed culture, the strains cooperate to degrade phenol, with one diminishing the accumulation of toxic intermediates produced by the other. | mdpi.com |

This is an interactive table. Click on the headers to sort the data.

The microbial degradation of halogenated phenols is driven by a suite of specific enzymes that catalyze the key transformation steps. acs.org The initial attack on the phenolic ring is often catalyzed by oxygenases.

Flavin-dependent monooxygenases are a critical class of enzymes that hydroxylate the aromatic ring, often leading to the expulsion of a halide ion. nih.gov For example, Pentachlorophenol-4-monooxygenase (PcpB) from Sphingobium chlorophenolicum initiates the degradation of pentachlorophenol (B1679276) (PCP) by replacing a chlorine atom with a hydroxyl group. nih.gov

Dioxygenases incorporate both atoms of molecular oxygen into the aromatic substrate. nih.gov In the degradation of some chlorinated aromatics, dioxygenases catalyze hydroxylation to yield catecholic products, which are then substrates for ring-cleavage enzymes. nih.gov Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes that cleave the aromatic ring of catechol intermediates, a crucial step in both phenol and chlorophenol degradation pathways. nih.govmdpi.com

Dehalogenases are enzymes that specifically catalyze the removal of halogen atoms. These can be oxidative, hydrolytic, or reductive dehalogenases, each employing a different chemical mechanism to cleave the carbon-halogen bond. Reductive dehalogenases are particularly important in anaerobic environments. nih.gov

In some biotechnological applications, enzymes like horseradish peroxidase (HRP) are used. HRP utilizes hydrogen peroxide to oxidize phenolic compounds into radicals, which then polymerize and precipitate out of solution, facilitating their removal. nih.gov

The table below details some of the key enzymes involved in the degradation of halogenated phenols.

| Enzyme Class | Specific Enzyme Example(s) | Catalyzed Reaction | Organism/System Example | Reference(s) |

| Monooxygenases | Pentachlorophenol-4-monooxygenase (PcpB), Phenol Hydroxylase | Hydroxylation of the phenolic ring, often with dehalogenation. | Sphingobium chlorophenolicum, Pseudomonas sp. CF600 | nih.govresearchgate.net |

| Dioxygenases | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase | Cleavage of the catechol aromatic ring (intradiol or extradiol). | Penicillium frequentans, Acinetobacter venetianus | nih.govmdpi.com |

| Peroxidases | Horseradish Peroxidase (HRP) | Oxidation of phenols to radicals, leading to polymerization. | In vitro enzymatic systems | nih.gov |

| Dehalogenases | Reductive Dehalogenases | Removal of halogen atoms and replacement with hydrogen. | Anaerobic consortia | researchgate.netnih.gov |

This is an interactive table. Click on the headers to sort the data.

The enzymatic machinery for degrading halogenated phenols is encoded by specific genes, which are often organized into clusters or operons. nih.govresearchgate.net Understanding the genetic basis of these pathways is essential for monitoring bioremediation processes and for engineering more efficient microbial strains. nih.gov

In many bacteria, the genes for catabolic pathways are located on mobile genetic elements like plasmids. researchgate.netfrontiersin.org A well-studied example is the dmp operon found on a plasmid in Pseudomonas sp. CF600, which encodes the entire set of enzymes for degrading phenol and methylphenols via the meta-cleavage pathway. researchgate.net This operon includes genes for a multicomponent phenol hydroxylase (dmpKLMNOP) and the subsequent meta-pathway enzymes (dmpBCDEFGI). researchgate.netresearchgate.net

The expression of these catabolic genes is tightly controlled by regulatory proteins. frontiersin.org For instance, the dmp operon is controlled by the DmpR protein, a transcriptional regulator that activates gene expression in the presence of phenol or its derivatives. researchgate.net

Metagenomic analysis of microbial communities from contaminated sites has been instrumental in identifying novel genes and understanding how degradation pathways are organized and distributed among different species. researchgate.netfrontiersin.org This approach has revealed that catabolic genes are often modular and can be exchanged between bacteria through horizontal gene transfer, facilitating the rapid evolution of degradation capabilities in microbial populations. frontiersin.org Genetic engineering techniques, such as cloning catabolic genes into fast-growing bacteria or using mutagenesis to broaden the substrate range of key enzymes, hold promise for developing specialized microorganisms for the bioremediation of halogenated phenols. nih.gov

O-Methylation as an Environmental Transformation Pathway for Halogenated Phenols

One of the significant transformation pathways for halogenated phenols in the environment is O-methylation. This process, primarily mediated by microorganisms, involves the enzymatic transfer of a methyl group to the hydroxyl group of the phenol, converting it into a corresponding anisole. This transformation is crucial as it alters the physicochemical properties of the parent compound, such as its polarity, volatility, and bioavailability, which in turn affects its environmental fate and potential toxicity.

Bacterial O-methylation of halogen-substituted phenols has been demonstrated in several studies. Research has shown that various bacterial strains, including those from the gram-positive genus Rhodococcus and the gram-negative genus Acinetobacter, are capable of O-methylating a range of fluoro-, chloro-, and bromo-substituted phenols. nih.gov The rates of these reactions are influenced by several factors, including the specific bacterial strain and the chemical structure of the phenol. nih.gov For instance, studies have indicated that for some bacteria, the pattern of substitution on the phenolic ring is as critical as the number of halogen substituents in determining the rate of O-methylation. nih.gov

While direct studies on this compound are limited, the existing literature on other halogenated phenols suggests that it would likely be susceptible to microbial O-methylation. The presence of both bromine and chlorine atoms, along with a methyl group, on the phenol ring would influence the rate and extent of this transformation. The resulting product would be 3-Bromo-4-chloro-5-methylanisole. The formation of such methylated derivatives is considered a significant alternative to biodegradation for phenols carrying electron-attracting substituents. nih.gov

Table 1: Bacterial Strains Capable of O-Methylating Halogenated Phenols

| Bacterial Genus | Gram Stain | Halogenated Phenols Studied | Reference |

| Rhodococcus | Positive | Fluoro-, Chloro-, and Bromo-substituted phenols | nih.gov |

| Acinetobacter | Negative | Fluoro-, Chloro-, and Bromo-substituted phenols | nih.gov |

Persistence and Transformation Products in Environmental Compartments

The persistence of halogenated phenols in the environment is variable and depends on a combination of the compound's structure and the prevailing environmental conditions. Factors such as microbial activity, sunlight (photolysis), and the presence of other reactive chemical species play a significant role in their degradation. Transformation of these compounds can lead to a variety of products, which may be more or less persistent and toxic than the original molecule.

For mixed halogenated phenols like this compound, several transformation pathways can be anticipated based on research on similar compounds:

Dehalogenation: The removal of halogen atoms is a critical step in the breakdown of these compounds. This can occur through reductive dehalogenation under anaerobic conditions or oxidative processes. Studies on pentachlorophenol (PCP) and pentabromophenol (B1679275) (PBP) have shown that photocatalytic and enzymatic processes can lead to significant dehalogenation. nih.gov

Hydroxylation: The introduction of additional hydroxyl groups to the aromatic ring is a common microbial degradation pathway for phenolic compounds. This often occurs as an initial step before ring cleavage. For example, the transformation of chlorophenols can lead to the formation of chlorocatechols.

Dimerization and Polymerization: Oxidative coupling reactions can lead to the formation of dimers and higher polymers. For instance, the oxidation of bromophenols has been shown to form brominated polymeric products. acs.org

Ring Cleavage: Following initial transformations like hydroxylation, the aromatic ring can be opened, leading to the formation of aliphatic acids that can be more readily mineralized by microorganisms. The meta-cleavage pathway is a known route for the degradation of phenol by bacteria such as Pseudomonas fluorescens. nih.gov

Formation of Halogenated Disinfection Byproducts: During water treatment processes involving chlorination, bromophenols can react to form various chlorinated and brominated byproducts. nih.gov Electrophilic substitution is a predominant reaction mechanism in these transformations. nih.gov

The transformation products of halogenated phenols can sometimes be more persistent or toxic than the parent compounds. nih.gov Therefore, understanding the full spectrum of transformation products is essential for a complete environmental risk assessment.

Table 2: Potential Transformation Pathways and Products for Halogenated Phenols

| Transformation Pathway | Description | Potential Products | Reference |

| O-Methylation | Enzymatic addition of a methyl group to the hydroxyl group. | Halogenated anisoles | nih.gov |

| Dehalogenation | Removal of halogen atoms from the aromatic ring. | Less halogenated phenols, Benzoquinones | nih.gov |

| Hydroxylation | Addition of hydroxyl groups to the aromatic ring. | Halogenated catechols/hydroquinones | |

| Oxidative Coupling | Formation of dimers or polymers. | Dimeric and polymeric halogenated compounds | acs.org |

| Ring Cleavage | Opening of the aromatic ring. | Aliphatic acids | nih.gov |

Applications As Chemical Building Blocks and Precursors in Advanced Synthesis

Role in the Synthesis of Functionalized Organic Molecules

3-Bromo-4-chloro-5-methylphenol is a highly functionalized platform enabling the synthesis of a diverse array of substituted aromatic compounds. The presence of multiple reactive sites—the phenolic hydroxyl group and the carbon-halogen bonds—allows for a variety of chemical modifications. The hydroxyl group can readily undergo etherification or esterification reactions, while the bromo and chloro substituents are prime candidates for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity permits the introduction of new functional groups and the extension of the carbon skeleton, leading to molecules with tailored properties.

Research into similarly structured halogenated phenols demonstrates their participation in reactions that build molecular complexity. For instance, brominated phenols are known to participate in the synthesis of substituted calixarenes, showcasing their utility as foundational units. sigmaaldrich.com The principles of these transformations are directly applicable to this compound, positioning it as a key intermediate for creating novel, functionalized organic structures. The selective functionalization at the bromine or chlorine atom can be controlled by choosing appropriate catalytic systems, further enhancing its synthetic value.

Table 1: Potential Synthetic Transformations of this compound This table outlines the principal reactive sites on the molecule and the types of chemical reactions they can undergo to form functionalized derivatives.

| Reactive Site | Type of Reaction | Reagents/Catalysts (Examples) | Resulting Functional Group |

| Phenolic -OH | Etherification | Alkyl halides, Base (e.g., K₂CO₃) | Alkoxy (-OR) |

| Phenolic -OH | Esterification | Acyl chlorides, Pyridine | Ester (-OCOR) |

| C-Br Bond | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl (-Ar) |

| C-Br Bond | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl (-C≡CR) |

| C-Cl Bond | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino (-NR₂) |

| C-Cl Bond | Heck Coupling | Alkenes, Pd catalyst | Alkenyl (-CH=CHR) |

Intermediacy in the Formation of Complex Aromatic Systems (e.g., dibenzofurans, coenzyme Q derivatives)

The structure of this compound is well-suited for its use as an intermediate in the synthesis of larger, more complex aromatic systems.

Dibenzofurans: Dibenzofurans are a class of heterocyclic compounds consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. ekb.eg They are significant structural motifs in various natural products and pharmacologically active molecules. Halogenated phenols are key precursors in many synthetic routes to dibenzofurans, typically involving an intramolecular cyclization step, such as a palladium-catalyzed C-O bond formation. The presence of both a hydroxyl group and halogen atoms on this compound makes it a prime candidate for such synthetic strategies. For example, after coupling the phenolic oxygen with a suitable ortho-halophenol derivative, an intramolecular cyclization could be triggered to form the dibenzofuran (B1670420) core.

Table 2: Hypothetical Pathway to a Substituted Dibenzofuran This table outlines a conceptual, multi-step synthesis to illustrate the role of this compound as a precursor to complex heterocyclic systems.

| Step | Reaction Type | Description |

| 1 | Ullmann Condensation | The phenolic -OH of this compound reacts with an ortho-dihalobenzene (e.g., 1-bromo-2-iodobenzene) to form a diaryl ether. |

| 2 | Intramolecular C-H Arylation | A palladium catalyst promotes the cyclization of the diaryl ether intermediate, forming a C-C bond to create the fused ring system. |

| 3 | Final Product | The reaction yields a highly substituted dibenzofuran derivative, with the substitution pattern dictated by the starting phenol (B47542). |

Coenzyme Q Derivatives: Coenzyme Q (CoQ) is a family of benzoquinone compounds with a polyisoprenoid tail, essential for cellular respiration. The synthesis of CoQ derivatives often involves the construction of a substituted benzoquinone ring. While there is no direct literature linking this compound to the synthesis of CoQ derivatives, its polysubstituted phenolic structure represents a potential starting point. In principle, the phenol could be oxidized to a quinone, and the existing substituents could be further elaborated to build the specific substitution pattern required for CoQ analogues. However, its role in this specific application remains speculative and is not documented in current research.

Exploration in Material Science through Structural Modification (e.g., for electronic materials, novel frameworks)

The field of material science continuously seeks novel organic molecules that can serve as building blocks for advanced materials with unique electronic, optical, or structural properties. The high degree of functionalization in this compound makes it an intriguing candidate for such explorations.

Electronic Materials: Organic semiconducting materials are often based on π-conjugated systems, where structural modifications can tune their electronic properties for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The halogen atoms on this compound can be replaced through cross-coupling reactions to extend the π-system by adding other aromatic or unsaturated groups. This modification is a fundamental strategy for designing materials with efficient charge-transport capabilities. acs.org The phenolic hydroxyl group offers an additional point for modification, allowing the molecule to be anchored to surfaces or integrated into a polymer backbone.

Novel Frameworks: There is growing interest in using polyfunctional organic molecules as monomers for the construction of Covalent Organic Frameworks (COFs). These are porous, crystalline polymers with a well-defined structure. The defined geometry and multiple reactive sites of this compound make it a potential building block for such frameworks. Product listings from chemical suppliers suggest its consideration as an "Organic monomer of COF". bldpharm.combldpharm.com By reacting its multiple sites (e.g., the positions of the halogens) with complementary linkers, it could be used to form robust, porous materials with potential applications in gas storage, separation, or catalysis.

Table 3: Potential Material Science Applications via Structural Modification This table summarizes how modifying the structure of this compound can lead to materials with targeted properties.

| Structural Modification | Target Application | Resulting Property |

| Replacement of halogens with aryl groups via Suzuki coupling | Organic Semiconductors | Extended π-conjugation for improved charge mobility. acs.org |

| Polymerization via phenolic -OH and a second reactive site | Functional Polymers | Creation of polymers with tailored thermal or optical properties. |

| Use as a multitopic node in polycondensation reactions | Covalent Organic Frameworks (COFs) | Formation of porous, crystalline materials for catalysis or sorption. bldpharm.combldpharm.com |

| Introduction of electron-donating/withdrawing groups | Dye-Sensitized Solar Cells | Tuning of the molecule's HOMO/LUMO energy levels for light absorption. |

Q & A

What are the common synthetic routes for preparing halogenated phenolic compounds like 3-bromo-4-chloro-5-methylphenol?

Methodological Answer:

Halogenated phenolic compounds are typically synthesized via electrophilic aromatic substitution (EAS) . For bromo-chloro derivatives, stepwise halogenation is required due to differing reactivities. For example, bromination can be achieved using Br₂ in acetic acid, followed by chlorination with Cl₂/FeCl₃. Methyl groups are introduced via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize polyhalogenation .

How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Structural confirmation requires NMR spectroscopy (¹H/¹³C) to identify substituent positions and coupling constants. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 254 nm) assesses purity, while mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, X-ray crystallography (as in ) resolves stereoelectronic effects. Cross-referencing melting points (e.g., 48–51°C for related compounds ) with literature ensures consistency .

What reaction mechanisms explain the regioselectivity of halogenation in poly-substituted phenols?

Advanced Analysis:

Regioselectivity in EAS is governed by directing effects of existing substituents. Electron-donating groups (e.g., -CH₃) direct incoming electrophiles to ortho/para positions, while electron-withdrawing halogens (-Br, -Cl) can deactivate the ring or act as meta-directors depending on reaction conditions. Computational studies (DFT) can model charge distribution to predict substitution patterns. Contradictions in regioselectivity may arise from solvent effects or competing mechanisms (e.g., radical pathways) .

How do structural modifications (e.g., bromo/chloro/methyl groups) influence bioactivity in phenolic compounds?

Structure-Activity Relationship (SAR):

Halogen atoms enhance lipophilicity and membrane permeability, while methyl groups stabilize π-π interactions in enzyme binding pockets. For example, bromo-chloro derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity, disrupting microbial cell walls. Comparative studies with analogs (e.g., 4-bromo-3-methylphenol ) reveal that para-substituted halogens optimize steric compatibility with target proteins .

How can researchers resolve contradictions in reported synthetic yields or purity levels?

Data Contradiction Analysis:

Discrepancies in yields (e.g., >95% vs. >97% purity ) may stem from:

- Purification methods : Column chromatography vs. recrystallization.

- Analytical calibration : Variability in HPLC/MS sensitivity.

- Starting material quality : Trace impurities in reagents (e.g., FeCl₃ catalyst).

Reproducibility requires strict protocol documentation and validation via independent labs.

What strategies optimize reaction conditions for high-yield synthesis of this compound?

Experimental Design:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation.

- Catalyst selection : FeCl₃ vs. AlCl₃ for chlorination efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance electrophile stability.

Iterative Design of Experiments (DoE) with response surface methodology identifies optimal parameters .

What safety protocols are essential when handling bromo-chloro-phenolic compounds?

Safety Considerations:

- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of volatile halogens.

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

- Storage : 0–6°C in amber vials to prevent photodegradation .

What are the emerging applications of bromo-chloro-phenolic intermediates in drug development?

Research Applications:

These compounds serve as precursors for antimicrobial agents and kinase inhibitors . For example, methoxy/bromo derivatives ( ) are key intermediates in synthesizing antitumor agents. Structure-property studies (e.g., logP, pKa) guide lead optimization in medicinal chemistry .

What analytical challenges arise in quantifying trace impurities in halogenated phenols?

Analytical Challenges:

- Co-elution in HPLC : Use orthogonal methods like GC-MS or capillary electrophoresis.

- Halogen exchange : Monitor for Br/Cl substitution artifacts via isotopic pattern analysis in MS.

- Matrix effects : Spike recovery experiments validate accuracy in complex mixtures .

How do physicochemical properties of this compound compare to its structural analogs?

Comparative Analysis:

- Solubility : Bromo groups reduce water solubility vs. chloro analogs ( vs. 14).

- Thermal stability : Methyl groups increase melting points (e.g., 48–51°C vs. 31–33°C ).

- Reactivity : Para-chloro derivatives exhibit faster nucleophilic substitution than ortho isomers. QSAR models quantify these trends for predictive synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.